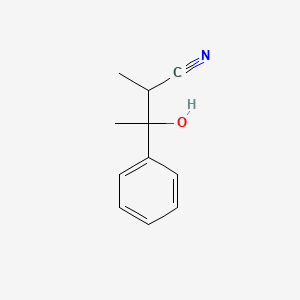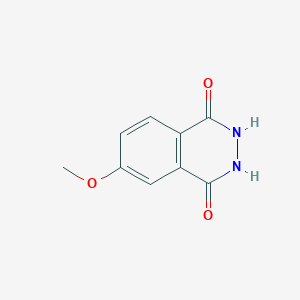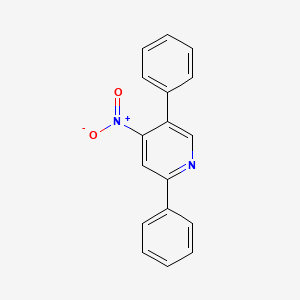![molecular formula C15H17N5O3 B14137686 N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1010911-59-7](/img/structure/B14137686.png)
N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinyl group, a pyridinyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Intermediate: Starting with a suitable pyrrolidinone derivative, the intermediate is prepared through a series of reactions involving alkylation and cyclization.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, often using a pyridine derivative as the nucleophile.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the pyrrolidinyl and pyridinyl intermediates with the oxadiazole ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridinyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide
- N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Uniqueness
N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, provides stability and versatility in various applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of scientific research
Properties
CAS No. |
1010911-59-7 |
|---|---|
Molecular Formula |
C15H17N5O3 |
Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H17N5O3/c21-12-3-1-9-20(12)10-2-6-17-14(22)15-18-13(19-23-15)11-4-7-16-8-5-11/h4-5,7-8H,1-3,6,9-10H2,(H,17,22) |
InChI Key |
CHWTZKBLYJBYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=NC(=NO2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)

![3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B14137643.png)
![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
![4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B14137660.png)
![Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14137664.png)

![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)




